N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-10-14(7-15-16)22(18,19)17(8-12-4-5-20-11-12)9-13-3-2-6-21-13/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXUFLVPHHIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The furan and thiophene moieties are introduced via nucleophilic substitution reactions, often using alkyl halides or tosylates.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. In vitro studies have demonstrated that modifications to the pyrazole core can enhance antimicrobial potency .
Antiviral Activity
N-Heterocycles, including pyrazoles, have been noted for their antiviral properties. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. In studies involving related compounds, significant antiviral activity was observed against viruses such as HIV and Hepatitis C, indicating a promising avenue for further exploration .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or replication.
- Receptor Interaction : It can interact with specific receptors, modulating signaling pathways critical for microbial survival or replication.
- Metal Ion Coordination : The ability of the pyrazole ring to coordinate with metal ions may enhance its efficacy against certain targets .
Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole sulfonamides, revealing that modifications to the sulfonamide group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus .
Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral potential of pyrazole derivatives against HIV. The lead compound exhibited an EC50 (Effective Concentration 50) value of 0.21 µM, outperforming existing antiviral agents in cellular assays. This suggests that structural features similar to those in this compound could confer comparable antiviral activity .
Data Tables
| Compound | Activity Type | EC50/MIC | Target Pathogen/Virus |
|---|---|---|---|
| Compound A | Antibacterial | 0.5 µg/mL | Staphylococcus aureus |
| Compound B | Antiviral | 0.21 µM | HIV |
| N-(furan...) | Potential | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has been investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit significant activity against cancer cells and infectious diseases.
Case Study: Anticancer Activity
A study demonstrated that compounds similar to this compound showed promising results as inhibitors of human farnesyltransferase (hFTase), which is implicated in cancer progression. These compounds exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against cancer cell lines .
Biological Research
The compound's ability to modulate enzyme activity highlights its potential in biological research. Its interaction with specific molecular targets suggests that it may influence pathways relevant to disease mechanisms.
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (nM) | References |
|---|---|---|---|
| Compound A | hFTase | 25 | |
| Compound B | GGTase-I | 90 | |
| Compound C | Unknown | 50 |
Material Science
In materials science, the unique chemical properties of this compound make it a valuable building block for synthesizing new materials. Its derivatives can be utilized in creating polymers and coatings with enhanced properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .
Uniqueness and Comparative Analysis
The distinct arrangement of functional groups in this compound differentiates it from similar compounds. This uniqueness may lead to varied reactivity patterns and biological activities, enhancing its value for research and development.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(furan-3-ylmethyl) | Furan ring, pyrazole | Anticancer |
| N-(thiophen-2-ylmethyl) | Thiophene ring | Antimicrobial |
| N-(furan-thiophene derivative) | Combination of both rings | Dual-targeting potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications: Pyrazole vs. Imidazole
A close analog, N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1428360-22-8), replaces the pyrazole ring with an imidazole. Key differences include:
- Molecular formula : C₁₄H₁₅N₃O₃S₂ (identical to the target compound).
- Electronic properties : Imidazole is more basic (pKa ~7) than pyrazole (pKa ~2.5), affecting protonation states under physiological conditions .
- Hydrogen bonding : The imidazole’s NH group may enhance solubility and target binding compared to the pyrazole’s methylated N.
| Property | Target Compound (Pyrazole) | Imidazole Analog |
|---|---|---|
| Core heterocycle | Pyrazole | Imidazole |
| Molecular weight | 337.4 g/mol | 337.4 g/mol |
| Key substituents | Furan, thiophene | Furan, thiophene |
| Potential solubility | Moderate (methylated N) | Higher (NH in imidazole) |
Sulfonamide Derivatives with Varied Substituents
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-sulfonamide
- Molecular formula : C₇H₉N₃O₂S .
- Key features : Lacks aromatic substituents; propargyl group introduces alkyne functionality.
- Implications : Simpler structure likely results in lower molecular weight (247.6 g/mol) and higher solubility but reduced binding affinity due to absence of aromatic interactions .
Thiadiazole-Linked Pyrazole Benzenesulfonamides (e.g., compounds 6a-o)
Flavoring Compound with Shared Thiophen-2-ylmethyl Group
sulfonamide) .
Research Findings and Implications
- Synthetic trends : Sulfonamide derivatives are frequently modified with heterocycles (e.g., furan, thiophene) to optimize lipophilicity and target engagement .
- Biological activity : While the target compound’s specific activity is undocumented, analogs with thiophene/furan groups show diverse applications, from anti-inflammatory agents to flavorings .
- Toxicity considerations : The flavoring compound’s regulatory approval suggests that N-(thiophen-2-ylmethyl) groups are safe at low doses, but sulfonamide-specific effects (e.g., hypersensitivity) require further study .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy: H and C NMR confirm substitution patterns on the pyrazole, furan, and thiophene rings. For instance, the sulfonamide group shows a characteristic singlet at ~3.1 ppm for the methyl group .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 485.57 for a related compound) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to reference standards .
Q. Advanced Research Focus
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions, such as differentiating furan and thiophene protons.
- X-ray Crystallography: Determines the 3D arrangement of the sulfonamide group relative to the heterocyclic rings, revealing steric effects influencing reactivity .
How can preliminary biological activity be evaluated, and what assays are suitable for target identification?
Q. Basic Research Focus
- Enzyme Inhibition Assays: Test against kinases (e.g., MAPK) or sulfotransferases using fluorogenic substrates. IC values are calculated via dose-response curves .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (K) using HEK293 cells expressing recombinant receptors .
Q. Advanced Research Focus
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. target gene-knockout cell lines.
- Thermal Shift Assays (TSA): Monitor protein-ligand binding by measuring melting temperature shifts of purified targets .
What mechanistic insights explain the reactivity of the sulfonamide group in this compound?
Advanced Research Focus
The sulfonamide group’s electron-withdrawing nature enhances electrophilic substitution on the pyrazole ring. Density Functional Theory (DFT) calculations reveal:
- Charge Distribution: The sulfur atom in the sulfonamide carries a partial positive charge (+0.32 e), promoting nucleophilic attack at the pyrazole C4 position .
- Kinetic Studies: Pseudo-first-order rate constants () for sulfonamide hydrolysis in acidic conditions correlate with steric hindrance from the thiophen-2-ylmethyl group .
How can computational modeling predict interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina): Simulate binding to cyclooxygenase-2 (COX-2), showing hydrogen bonding between the sulfonamide oxygen and Arg120.
- Molecular Dynamics (MD) Simulations (GROMACS): Analyze stability of the ligand-receptor complex over 100 ns, calculating root-mean-square deviation (RMSD) to assess conformational changes .
How can contradictory data between in vitro and cellular activity be resolved?
Advanced Research Focus
Discrepancies (e.g., high enzyme inhibition in vitro but low cellular efficacy) may arise from:
- Membrane Permeability: Measure logP (e.g., ~2.8 via shake-flask method) to assess passive diffusion. Poor permeability (<2.0) suggests transporter-mediated uptake is required .
- Metabolic Stability: Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the furan ring). Stabilization via fluorination can be explored .
What strategies optimize synthetic routes for high-throughput screening (HTS)?
Q. Advanced Research Focus
- Flow Chemistry: Continuous-flow reactors reduce reaction times (e.g., from 12 hours to 30 minutes) and improve reproducibility by maintaining precise temperature control .
- Parallel Synthesis: Utilize robotic platforms to vary substituents on the pyrazole and thiophene rings, generating a 50-compound library for SAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
